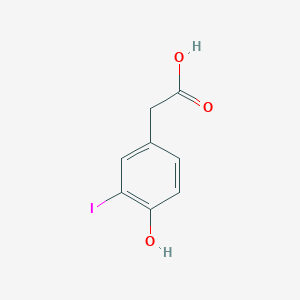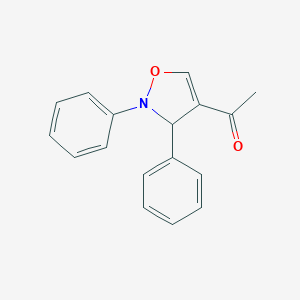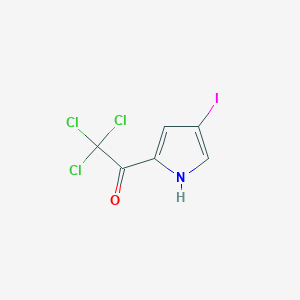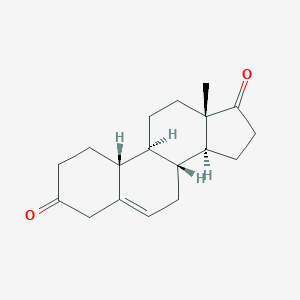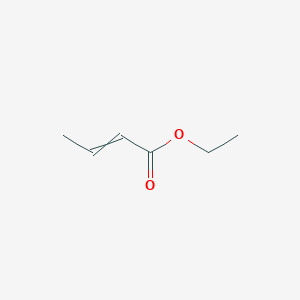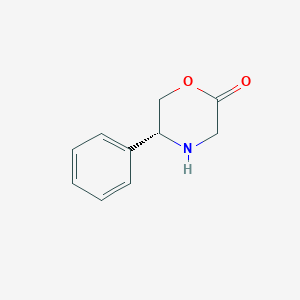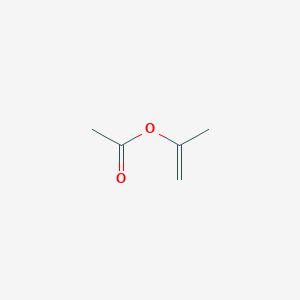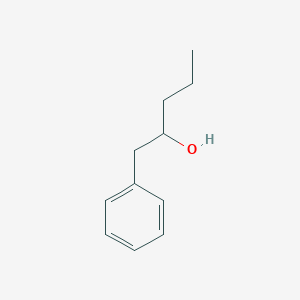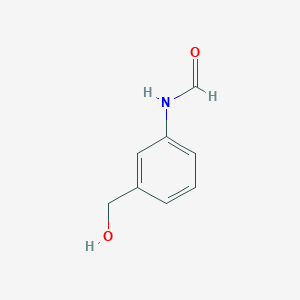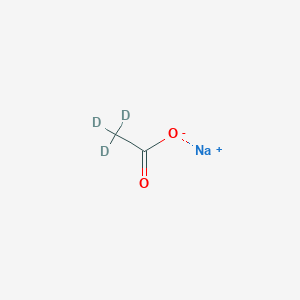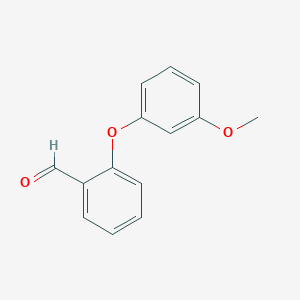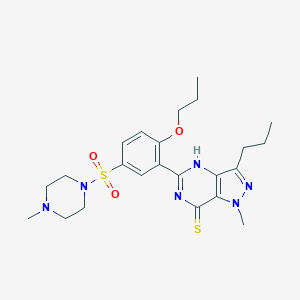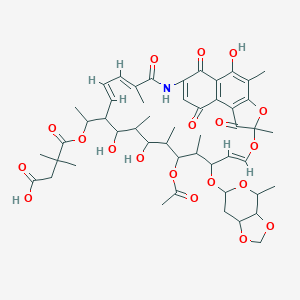
Kanglemycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kanglemycin A is a natural product that was first isolated from the fermentation broth of Streptomyces kanglemyceticus in 2018. It belongs to the family of macrolide antibiotics and has shown promising results in inhibiting the growth of cancer cells.
Mécanisme D'action
The exact mechanism of action of Kanglemycin A is not fully understood. However, it is believed to inhibit the growth of cancer cells by interfering with the DNA replication process. It has been found to bind to the minor groove of DNA and disrupt the hydrogen bonding between the base pairs. This results in the inhibition of DNA replication and ultimately leads to cell death.
Effets Biochimiques Et Physiologiques
Kanglemycin A has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication. Moreover, it has been found to induce the production of reactive oxygen species, which can lead to oxidative stress and ultimately cell death. Kanglemycin A has also been found to inhibit the activity of NF-κB, which is a transcription factor that is involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Kanglemycin A in lab experiments is its potential as an anti-cancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Moreover, it has been shown to induce apoptosis in cancer cells, which is a desirable outcome for cancer treatment. However, one of the limitations of using Kanglemycin A in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of the compound.
Orientations Futures
There are several future directions for the study of Kanglemycin A. One of the directions is to study its potential as an anti-inflammatory agent. Another direction is to investigate its mechanism of action in more detail. Moreover, it would be interesting to study the potential of Kanglemycin A in combination with other anti-cancer agents. Finally, it would be beneficial to develop more efficient methods for the synthesis of Kanglemycin A, which would make it more accessible for lab experiments.
Conclusion:
In conclusion, Kanglemycin A is a natural product that has shown promising results in inhibiting the growth of cancer cells. Its complex synthesis method and potential as an anti-cancer agent make it an interesting compound for scientific research. Further studies are needed to fully understand its mechanism of action and potential as an anti-inflammatory agent.
Méthodes De Synthèse
The synthesis of Kanglemycin A is a complex process that involves several steps. The first step is the preparation of the macrolactone ring, which is achieved by using a combination of chemical and enzymatic methods. The second step involves the introduction of the sugar moieties, which are added using glycosylation reactions. The final step is the deprotection of the functional groups, which results in the formation of Kanglemycin A.
Applications De Recherche Scientifique
Kanglemycin A has been extensively studied for its potential anti-cancer properties. Several studies have shown that Kanglemycin A can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer. Moreover, it has been found to induce apoptosis, which is a programmed cell death, in cancer cells. Kanglemycin A has also been studied for its potential as an anti-inflammatory agent.
Propriétés
Numéro CAS |
114153-91-2 |
|---|---|
Nom du produit |
Kanglemycin A |
Formule moléculaire |
C50H63NO19 |
Poids moléculaire |
982 g/mol |
Nom IUPAC |
4-[1-[(9E,19E,21E)-13-acetyloxy-2,15,17-trihydroxy-3,7,12,14,16,22-hexamethyl-11-[(4-methyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)oxy]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-18-yl]ethoxy]-3,3-dimethyl-4-oxobutanoic acid |
InChI |
InChI=1S/C50H63NO19/c1-21-13-12-14-29(26(6)67-48(62)49(9,10)19-34(54)55)40(57)23(3)39(56)24(4)43(68-28(8)52)22(2)32(69-35-18-33-45(27(7)66-35)64-20-63-33)15-16-65-50(11)46(60)38-36-31(53)17-30(51-47(21)61)42(59)37(36)41(58)25(5)44(38)70-50/h12-17,22-24,26-27,29,32-33,35,39-40,43,45,56-58H,18-20H2,1-11H3,(H,51,61)(H,54,55)/b14-12+,16-15+,21-13+ |
Clé InChI |
KRBOMQKIXLJMRA-UTWSZFJISA-N |
SMILES isomérique |
CC1C(/C=C/OC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)/C(=C/C=C/C(C(C(C(C(C1OC(=O)C)C)O)C)O)C(C)OC(=O)C(C)(C)CC(=O)O)/C)O)C)C)OC5CC6C(C(O5)C)OCO6 |
SMILES |
CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)C(=CC=CC(C(C(C(C(C1OC(=O)C)C)O)C)O)C(C)OC(=O)C(C)(C)CC(=O)O)C)O)C)C)OC5CC6C(C(O5)C)OCO6 |
SMILES canonique |
CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)C(=CC=CC(C(C(C(C(C1OC(=O)C)C)O)C)O)C(C)OC(=O)C(C)(C)CC(=O)O)C)O)C)C)OC5CC6C(C(O5)C)OCO6 |
Synonymes |
kanglemeisu A kanglemycin A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



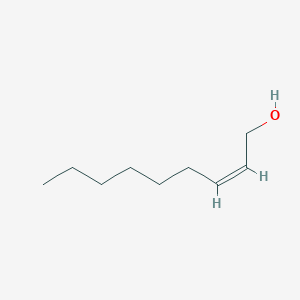
![2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B45711.png)
